3-nitrothiophene-2-carboxylic Acid

Description

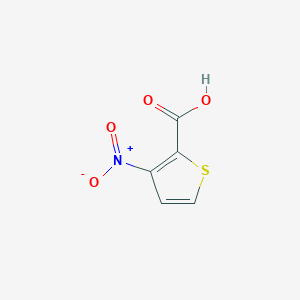

Structure

3D Structure

Properties

IUPAC Name |

3-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFGKKLLQUAPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360914 | |

| Record name | 3-nitrothiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-80-7 | |

| Record name | 3-nitrothiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Nitrothiophene 2 Carboxylic Acid Derivatives

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group, is a key transformation for 3-nitrothiophene-2-carboxylic acid and its amino-substituted analogues. This process serves as a critical step in the synthesis of simpler thiophene (B33073) derivatives.

Mechanistic Insights into the Formation of 3-Nitrothiophene (B186523)

The decarboxylation of this compound to yield 3-nitrothiophene is a reaction of significant interest. While simple aliphatic carboxylic acids are resistant to heat-induced decarboxylation, the presence of electron-withdrawing groups, such as the nitro group on the thiophene ring, can facilitate this process. youtube.comlibretexts.org The reaction is believed to proceed through a cyclic transition state, particularly when a double-bonded functional group is present on the α-carbon. youtube.com This process results in the elimination of carbon dioxide and the formation of the corresponding decarboxylated thiophene. youtube.commasterorganicchemistry.com The stability of the resulting carbanion intermediate also plays a crucial role in the reaction's feasibility.

Decarboxylative Pathways Leading to 3-Aminothiophene from its Carboxylic Acid Precursors

The synthesis of 3-aminothiophene from its carboxylic acid precursors, such as 3-aminothiophene-2-carboxylic acid, often involves a decarboxylation step. chemicalforums.comechemi.comnih.gov One common method involves heating the carboxylic acid in the presence of a base, such as sodium hydroxide, which promotes the removal of the carboxyl group as carbon dioxide. chemicalforums.com The resulting thiophene anion is then protonated by a proton source, like water, to yield the final 3-aminothiophene product. chemicalforums.com Another approach involves the use of oxalic acid, which can facilitate decarboxylation and form a stable amine salt that is easily isolated. chemicalforums.com The choice of method can depend on the specific starting material and desired purity of the final product.

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

The nitro group in this compound derivatives is a strong electron-withdrawing group, which activates the thiophene ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the nitro group by various nucleophiles, providing a versatile route to a wide array of substituted thiophenes.

Reaction with Thiolates for the Synthesis of 3-Sulfenylthiophene Derivatives

The reaction of 3-nitrothiophene derivatives with thiolates is an effective method for the synthesis of 3-sulfenylthiophene derivatives. mdpi.com In a typical procedure, a 3-nitrothiophene substrate, such as a 3-nitrothiophene-2,5-dicarboxylate, is reacted with a thiol in the presence of a base like potassium carbonate. mdpi.com The thiolate anion, generated in situ, acts as the nucleophile and displaces the nitro group to form the corresponding 3-sulfenylthiophene. mdpi.com This reaction proceeds rapidly and efficiently, providing good yields of the desired products. mdpi.com A variety of thiols, including thiophenols and thioglycolates, can be used in this transformation. mdpi.com

Intramolecular Cyclization Reactions, including Dieckman Condensation, to Form Thieno[3,2-b]thiophene (B52689) Scaffolds

Substituted 3-sulfenylthiophenes, synthesized via the SNAr reaction, can undergo subsequent intramolecular cyclization to form thieno[3,2-b]thiophene scaffolds. mdpi.com A key example of this is the Dieckman condensation, an intramolecular reaction of diesters in the presence of a base to form β-keto esters. wikipedia.orgorganic-chemistry.orglibretexts.org When a 3-sulfenylthiophene derivative contains an appropriate ester functionality, treatment with a base like sodium alcoholate can induce a Dieckman condensation. mdpi.com This results in the formation of a new fused thiophene ring, yielding a thieno[3,2-b]thiophene derivative. mdpi.com This strategy is particularly useful for constructing these important bicyclic systems, which have applications in materials science and medicinal chemistry. mdpi.com

Gas-Phase Anionic σ-Adduct Formation and Subsequent Rearrangement Pathways

In the gas phase, the reactions of nitrothiophene anions with certain C-H acids can lead to the formation of anionic σ-adducts, also known as Meisenheimer complexes. nih.gov The formation of these adducts is dependent on the relative proton affinities of the reactants. nih.gov For 3-nitrothiophene anions, nucleophilic addition is expected to occur at the C2 position. nih.gov The resulting σ-adducts can then undergo further transformations, including rearrangements and substitutions. nih.gov The study of these gas-phase reactions provides fundamental insights into the intrinsic reactivity of these systems, revealing pathways that may not be observed in solution. nih.gov The lower reactivity of 3-nitrothiophene towards nucleophilic addition compared to its 2-nitro isomer has been noted in these gas-phase studies. nih.gov

Advanced Structural Elucidation and Characterization Techniques in Research on 3 Nitrothiophene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-nitrothiophene-2-carboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of a thiophene (B33073) derivative is characteristic. In the case of this compound, the protons on the thiophene ring would exhibit specific chemical shifts and coupling patterns. Generally, protons on aromatic rings appear in the downfield region of the spectrum. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, a distinctive feature for carboxylic acids. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is particularly noteworthy, appearing significantly downfield in the range of 160-180 ppm. libretexts.org The carbons of the thiophene ring will have distinct chemical shifts influenced by the electron-withdrawing nitro group and the carboxylic acid group.

Interactive Data Table: Typical NMR Data for Carboxylic Acids

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (R-COOH) | 10-13 | Can be a broad singlet; position is concentration and solvent dependent. libretexts.org |

| ¹H | Protons α to Carbonyl | 2-3 | |

| ¹³C | Carbonyl (C=O) | 160-185 | Saturated acids are more downfield, while aromatic and α,β-unsaturated acids are more upfield. libretexts.org |

This table presents general ranges. Specific values for this compound would require experimental data.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the molecular formula of a compound. pitt.edu Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, often to four or five decimal places. mdpi.com This level of accuracy allows for the calculation of a unique elemental composition.

For this compound (C₅H₃NO₄S), the expected exact mass can be calculated and compared to the experimentally determined value. scbio.cn This comparison can confirm the molecular formula with a high degree of confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The O-H stretch of the carboxylic acid group gives rise to a very broad and strong absorption in the region of 2500-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears between 1710 and 1760 cm⁻¹. libretexts.org The presence of a nitro group (NO₂) will also result in strong, characteristic absorptions, typically two bands corresponding to asymmetric and symmetric stretching.

Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. rsc.org While the O-H stretch is often weak in Raman, the C=O and nitro group stretches can be observed. The thiophene ring vibrations will also have characteristic Raman signals.

Interactive Data Table: Characteristic IR Absorptions for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Very broad, strong |

| Carbonyl (C=O) | Stretching | 1710-1760 | Strong, sharp |

| Nitro (N-O) | Asymmetric Stretch | 1500-1560 | Strong |

| Nitro (N-O) | Symmetric Stretch | 1300-1370 | Strong |

| Thiophene Ring (C-H) | Stretching | ~3100 | Medium |

| Thiophene Ring (C=C) | Stretching | ~1400-1500 | Variable |

This table presents general ranges. The exact positions can be influenced by the molecular environment and intermolecular interactions. libretexts.org

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination (e.g., of related nitrothiophene carboxylate salts)

X-ray crystallography provides the most definitive structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined. While obtaining suitable single crystals of this compound itself might be challenging, the analysis of its carboxylate salts can provide invaluable structural insights. mdpi.com This technique would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) present in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula (C₅H₃NO₄S). scbio.cn A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the compound, which, in conjunction with molecular weight determination from mass spectrometry, can confirm the molecular formula.

Computational and Theoretical Investigations of 3 Nitrothiophene 2 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the molecular and electronic properties of thiophene (B33073) derivatives, including 3-nitrothiophene-2-carboxylic acid. DFT calculations, often employing basis sets such as 6-311G(d,p), are utilized to determine the optimized molecular structure and the energies of individual molecular orbitals. mdpi.com These calculations provide insights into the geometric parameters, such as bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.

For instance, studies on related thiophene-2-carboxamide derivatives have used DFT to explore how different substituents at the 3-position influence their shapes and electronic properties. nih.gov The optimized structures, atomic numbering, and geometrical parameters are typically obtained at a specific level of theory, such as B3LYP/6-31G(d,p). nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, as it helps in predicting a molecule's stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

In the context of thiophene carboxylic acids, DFT has been employed to understand the differential reactivity between isomers. nih.gov For example, a study comparing thiophene-2-carboxylic acid and thiophene-3-carboxylic acid used DFT B3LYP/6-31G* level of theory to evaluate their structures and energetics, aiming to explain observed differences in reaction yields with nucleophiles. nih.gov Such computational approaches allow for the examination of various conformers and their relative stabilities. nih.gov

The electronic properties that can be elucidated through DFT calculations include ionization potential, electron affinity, and electronic excitation energies. mdpi.com These parameters are vital for characterizing the molecule's behavior in chemical reactions and its potential applications.

Table 1: Representative DFT-Calculated Properties for Thiophene Derivatives

| Property | Description | Significance |

| Optimized Geometry | The three-dimensional arrangement of atoms in the molecule with the lowest energy. | Determines the molecule's shape, steric hindrance, and potential for intermolecular interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the distribution of electron density and identifies potential sites for electrophilic and nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular forces, and interactions with other polar molecules. |

This table is a generalized representation based on typical DFT studies of thiophene derivatives and is intended for illustrative purposes.

Ab Initio Molecular Orbital Calculations for Energetic and Stability Assessments

Ab initio molecular orbital methods provide a high level of theory for assessing the energetics and stability of molecules like this compound. These methods, which are based on first principles without empirical parameters, can be used to calculate various properties, including the structure and electronic properties of nitrothiophenes. researchgate.net

For instance, ab initio calculations have been employed to study the reaction mechanisms of thiophene and its derivatives. researchgate.net In a study on the reaction of thiophene with the nitrate (B79036) radical (NO3), geometries of the various stationary points involved in the complex reaction pathways were optimized at the MP2/6-311++G(d, p) level. researchgate.net To obtain more accurate energy barriers and reaction energies for all product channels, single-point calculations at the G4MP2 level of theory were performed. researchgate.net For even greater accuracy, CCSD(T) single-point energies were determined for comparison. researchgate.net

These high-level calculations are crucial for understanding the potential energy surfaces of reactions, identifying transition states, and predicting the most favorable reaction pathways. They can also be used to investigate the relative stabilities of different isomers and conformers. In a study of Si(3)H(2) systems, a similar ab initio approach at the coupled-cluster singles, doubles (triples) level of theory was used to investigate geometric structures and isomeric stabilities. nih.gov

The insights gained from ab initio calculations complement experimental findings and can provide a deeper understanding of the factors governing the stability and reactivity of this compound.

Theoretical Studies on Reaction Mechanisms and Pathways, including Nucleophilic Addition and Substitution

Theoretical studies play a pivotal role in elucidating the reaction mechanisms of thiophene derivatives, including nucleophilic addition and substitution reactions involving this compound. The nitro group is a strong electron-withdrawing group, which activates the thiophene ring towards nucleophilic attack.

One of the key reactions of nitroaromatic compounds is nucleophilic aromatic substitution (SNAr). The nitro group can act as a good leaving group in these reactions. mdpi.com Theoretical studies can model the reaction pathway of a nucleophile, such as a thiolate, with a nitrothiophene derivative. These studies can determine the activation energies and reaction intermediates, providing a detailed picture of the reaction mechanism. For instance, the reaction of 3-nitrothiophene-2,5-dicarboxylates with thiols has been shown to proceed via nucleophilic displacement of the nitro group to form 3-sulfenyl-substituted derivatives. mdpi.com

DFT calculations have been used to study the cycloaddition reactions of thiophene-2-carbothialdehyde derivatives with nitrilimines. chemrxiv.org These studies investigated both one-step and two-step mechanisms, concluding that the one-step (3+2) cycloaddition is preferred. chemrxiv.org Analysis of the electrophilic and nucleophilic Parr functions at the various reaction centers helped to explain the observed chemoselectivity, which was found to be in agreement with experimental observations. chemrxiv.org

Furthermore, theoretical investigations into the reaction of thiophene with the nitrate radical (NO3) have proposed mechanisms based on experimental results. researchgate.net These studies suggest that the reaction can proceed through H-abstraction, leading to the formation of nitrothiophenes among other products. researchgate.net

In the context of the differential reactivity of thiophene carboxylic acid isomers, theoretical studies have explored the origins of these differences. nih.gov For thiophene-2-carboxylic acid, the presence of a conformer with an internal hydrogen bond to the thiophene sulfur was proposed to polarize the acid function and optimize the angle of attack for a nucleophile. nih.gov

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict and validate the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural characterization of newly synthesized compounds.

For example, DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. nih.gov A study on chromone-3-carboxylic acid utilized the DFT/B3LYP method with a 6–311++G (d,p) basis set to calculate vibrational spectra, and the fundamental vibrations were assigned based on the total energy distribution. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The theoretical chemical shifts can then be compared with experimental 1H and 13C NMR data to confirm the molecular structure. nih.gov

Electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated using Time-Dependent DFT (TD-DFT). nih.gov These calculations can reproduce experimental electronic absorption spectra (UV-Vis) and provide insights into the electronic transitions occurring within the molecule. nih.gov

A study on 2-thiophene carboxylic acid thiourea (B124793) derivatives employed DFT to predict IR spectra and compared them with experimental FT-IR data, demonstrating a good match between the calculated and experimental frequencies. mdpi.com

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data (Illustrative Example)

| Spectroscopic Technique | Predicted Data (Computational) | Experimental Data |

| FT-IR (cm-1) | Calculated vibrational frequencies for C=O stretch, N-O stretch, C-H bend, etc. | Observed absorption bands in the experimental spectrum. |

| 1H NMR (ppm) | Calculated chemical shifts for protons on the thiophene ring and carboxylic acid. | Measured chemical shifts in the experimental spectrum. |

| 13C NMR (ppm) | Calculated chemical shifts for carbons in the thiophene ring and carboxyl group. | Measured chemical shifts in the experimental spectrum. |

| UV-Vis (nm) | Predicted wavelength of maximum absorption (λmax) based on electronic transitions. | Observed λmax in the experimental spectrum. |

This table provides a generalized comparison and the actual values would be specific to this compound.

Comparative Studies on the Molecular and Electronic Structures of Thiophene Carboxylic Acid Isomers

Computational studies have been instrumental in comparing the molecular and electronic structures of thiophene carboxylic acid isomers, such as 2-thiophene carboxylic acid and 3-thiophene carboxylic acid, to understand their differential reactivity. nih.gov These studies often employ both Density Functional Theory (DFT) and Hartree-Fock (HF) theory to evaluate structures and energetics. nih.gov

A notable study highlighted that while two structurally similar thiophene carboxylic acids exhibited different yields in condensation reactions, computational analysis could uncover the underlying steric and electronic reasons. nih.gov The investigation revealed that different levels of theory can provide varying perspectives. For instance, Hartree-Fock calculations with a larger basis set (6-311+G**) showed a significant difference in the delocalization of the Lowest Unoccupied Molecular Orbital (LUMO) compared to DFT methods, which provided a more localized picture. nih.gov

For each isomer and their various conformers, a range of properties are typically explored, including:

Molecular Electrostatic Potential (ESP): This helps to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Ionization Potential (IP): The energy required to remove an electron, indicating the molecule's tendency to be oxidized. nih.gov

Charge Distributions: Provides a quantitative measure of the partial charges on each atom. nih.gov

Orbital Energies: The energies of the HOMO and LUMO, which are crucial for understanding reactivity. nih.gov

One key finding from such comparative studies is that the presence of specific conformations can significantly influence reactivity. nih.gov For example, a conformer of thiophene-2-carboxylic acid with an internal hydrogen bond to the thiophene sulfur atom was found to polarize the carboxylic acid group, making it more susceptible to nucleophilic attack. nih.gov

Applications of 3 Nitrothiophene 2 Carboxylic Acid in Complex Molecular Synthesis and Advanced Materials Precursors

Role as a Precursor for Thieno[3,2-b]thiophene (B52689) (TT) Scaffolds in Organic Electronic Materials

The thieno[3,2-b]thiophene (TT) framework is a crucial component in the development of photo- and electroactive compounds due to its rigid, planar structure that facilitates π-conjugation and intermolecular S∙∙∙S contacts. mdpi.com These properties make TT derivatives highly sought after for applications in organic electronics. A novel and efficient strategy for constructing the TT scaffold utilizes 3-nitrothiophenes, including derivatives of 3-nitrothiophene-2-carboxylic acid, as key starting materials. mdpi.comresearchgate.net

This synthetic approach involves the nucleophilic aromatic substitution (SNAr) of the nitro group. For instance, 3-nitrothiophene-2,5-dicarboxylates react with various thiols in the presence of a base. This reaction proceeds through the displacement of the nitro group to form 3-sulfenylthiophene derivatives. mdpi.comresearchgate.net Subsequent intramolecular cyclization, such as a Dieckmann condensation, of these intermediates leads to the formation of the fused thieno[3,2-b]thiophene ring system. researchgate.net This method presents an alternative to traditional routes that often rely on halogenated thiophenes. mdpi.com

The TT scaffolds synthesized from 3-nitrothiophene (B186523) precursors are integral to the design of advanced organic semiconductor materials. mdpi.com The rigid and electron-rich nature of the TT core allows it to be incorporated into larger π-conjugated systems, including small molecules, oligomers, and polymers. mdpi.comossila.com These materials are promising candidates for a range of electronic devices.

The functionalization of the TT core, which can be controlled during the synthesis from the initial 3-nitrothiophene derivative, allows for the fine-tuning of the material's electronic properties, such as the band gap and charge carrier mobility. ossila.comnih.gov This makes them suitable for use as:

Organic Field-Effect Transistors (OFETs): Materials based on TT have demonstrated good thermal and air stability, addressing the shortcomings of other organic semiconductors like pentacene. ossila.comnih.gov

Organic Solar Cells (OSCs): Both polymer and small-molecule materials incorporating the TT unit have been developed for use in the active layer of organic photovoltaic devices. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The photoactive properties of TT-based compounds make them suitable for emissive layers in OLEDs. mdpi.com

Hole Transport Materials (HTMs): In perovskite solar cells, TT derivatives have been shown to function effectively as hole transport materials. mdpi.com

The synthesis of these complex materials often involves cross-coupling reactions, such as Stille or Suzuki couplings, to link the TT core with other aromatic units, further extending the π-conjugation. nih.gov

Intermediates for the Synthesis of Functionalized Thiophenes with Investigated Biological Activities

Thiophene (B33073) derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities. ijprajournal.comderpharmachemica.com this compound and its derivatives serve as important intermediates in the synthesis of functionalized thiophenes that have been investigated for their potential pharmacological applications. mdpi.comresearchgate.net The nitro and carboxylic acid groups provide handles for further chemical transformations, allowing for the introduction of various pharmacophores.

Research has shown that derivatives of thieno[3,2-b]thiophene, which can be synthesized from 3-nitrothiophenes, have applications as:

Antibacterial agents: TT-glycine-linked cephalosporin (B10832234) derivatives have been explored as potential antibiotics. mdpi.comresearchgate.net

Enzyme inhibitors: TT-2-sulfonamides have been identified as inhibitors of carbonic anhydrase. mdpi.comresearchgate.net

DNA binding ligands: A distamycin A analog containing a TT-linker has shown potential for treating drug-resistant bacteria. mdpi.com

G protein-coupled receptor (GPR35) agonists: 3,5-disubstituted TT-2-carboxylic acids have been optimized for activity against GPR35, a target for anti-inflammatory drugs. mdpi.comnih.gov

Furthermore, various substituted thiophene-2-carboxamides have been synthesized and evaluated for their antioxidant and antibacterial properties. nih.gov While not always starting directly from this compound, the synthetic strategies employed are applicable to derivatives that could be obtained from it. For example, the synthesis of 3-hydroxy and 3-amino thiophene-2-carboxamides has yielded compounds with significant biological activity. nih.gov

| Thiophene Derivative Class | Investigated Biological Activity | Reference |

| Thieno[3,2-b]thiophene-glycine conjugates | Antibacterial | mdpi.comresearchgate.net |

| Thieno[3,2-b]thiophene-2-sulfonamides | Carbonic anhydrase inhibition | mdpi.comresearchgate.net |

| Thieno[3,2-b]thiophene-linked distamycin A | DNA binding, antibacterial | mdpi.com |

| Thieno[3,2-b]thiophene-2-carboxylic acids | GPR35 agonism, anti-inflammatory | mdpi.comnih.gov |

| 3-Amino thiophene-2-carboxamides | Antioxidant, antibacterial | nih.gov |

| 3-Hydroxy thiophene-2-carboxamides | Antioxidant, antibacterial | nih.gov |

Building Block for the Construction of Fused Heterocyclic Systems through Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in synthetic organic chemistry for constructing complex polycyclic systems. This compound and related nitrothiophenes are valuable building blocks in these reactions due to the activating effect of the nitro group. chim.it

[3+2] annulation reactions, in particular, are widely used for synthesizing five-membered aromatic heterocycles. chim.itresearchgate.net Nitroalkenes, and by extension nitro-heteroarenes like nitrothiophenes, can participate in these reactions. The nitro group can act as both an activating group and a leaving group, which allows for the synthesis of diverse and multifunctional heterocyclic compounds. chim.it For example, phosphine-catalyzed dearomative [3+2] annulation of nitrobenzothiophenes with allenoates has been developed to produce cyclopenta[b]benzothiophenes. rsc.org Similar strategies could potentially be applied to this compound derivatives.

The Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, is a classic method for forming 3-hydroxy-2-thiophene carboxylic derivatives. derpharmachemica.comrsc.org More advanced iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have been developed to create thiophene-fused coumarin-type frameworks, demonstrating the versatility of the thiophene ring in constructing fused systems. nih.gov

Participation in Multi-Component Reactions for the Generation of Diverse Chemical Libraries

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. organic-chemistry.org MCRs are highly valued in medicinal chemistry and drug discovery for their efficiency in generating large and diverse chemical libraries from readily available building blocks. rug.nl

Carboxylic acids are a major class of building blocks used in MCRs, most notably in the Ugi four-component reaction (Ugi-4CR). rug.nlenamine.net The Ugi reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. As a substituted carboxylic acid, this compound is a potential substrate for such reactions. Its inclusion would introduce the nitrothiophene scaffold into the resulting products, creating a library of complex molecules with potential biological activity.

Future Research Directions and Perspectives on 3 Nitrothiophene 2 Carboxylic Acid

Development of Novel and Environmentally Benign Synthetic Routes

The current synthetic routes to 3-nitrothiophene-2-carboxylic acid and its precursors often involve harsh reagents and can lead to mixtures of isomers, complicating purification. For instance, the nitration of thiophene (B33073) typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523), requiring tedious separation processes. google.com A significant area for future research is the development of selective, efficient, and environmentally friendly synthetic methods.

Future research should focus on:

Regioselective Nitration: Investigating novel nitrating agents and catalytic systems (e.g., solid acid catalysts like metal-exchanged montmorillonite (B579905) clays) that can selectively nitrate (B79036) thiophene-2-carboxylic acid or its precursors at the 3-position. google.com This would circumvent the formation of difficult-to-separate isomeric mixtures.

Green Solvents and Catalysts: Moving away from traditional solvents and hazardous reagents like fuming nitric acid and acetic anhydride (B1165640). google.com The exploration of reactions in ionic liquids, supercritical fluids, or water, combined with the use of reusable solid acid catalysts, could drastically reduce the environmental impact. google.com

Flow Chemistry: Implementing continuous flow reactors for nitration and other synthetic steps. Flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), which can enhance selectivity, improve safety by minimizing the accumulation of explosive intermediates, and facilitate scale-up.

| Synthetic Challenge | Proposed Future Approach | Potential Benefits |

| Poor Regioselectivity | Development of shape-selective solid acid catalysts | Higher yield of the desired 3-nitro isomer, simplified purification |

| Use of Hazardous Reagents | Transition to green solvents and reusable catalysts | Reduced environmental footprint, increased safety, lower cost |

| Scalability and Safety | Implementation of continuous flow chemistry | Enhanced reaction control, improved safety, easier industrial scale-up |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing nitro group and the carboxylic acid functionality. While the general reactivity of thiophenecarboxylic acids has been studied, the specific profile of this nitro-substituted analogue remains a fertile ground for discovery.

Future avenues of exploration include:

Selective Reductions: Developing methods for the selective reduction of the nitro group to an amino group without affecting the carboxylic acid. This would provide a direct route to 3-aminothiophene-2-carboxylic acid, a valuable building block for pharmaceuticals and functional materials.

Cross-Coupling Reactions: Utilizing the carboxylic acid group in decarboxylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org The influence of the adjacent nitro group on the efficiency and scope of these reactions is an area ripe for investigation.

Catalytic Asymmetric Transformations: Designing chiral catalysts for asymmetric reactions involving either the carboxylic acid or transformations on the thiophene ring, leading to enantiomerically pure derivatives for applications in medicinal chemistry.

Cyclization Reactions: Using the bifunctional nature of the molecule to construct novel fused heterocyclic systems. For example, reductive cyclization could lead to thieno[3,2-b]pyrrole derivatives.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the discovery process. Applying these methods to this compound can provide invaluable insights.

Key research areas for computational modeling are:

Reactivity Prediction: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways and transition states. nih.govresearchgate.net This can help in predicting the regioselectivity of electrophilic substitution, the feasibility of novel cyclization reactions, and the most promising conditions for synthetic transformations.

Property Design: Computationally screening virtual libraries of this compound derivatives for desired electronic, optical, or biological properties. For example, calculating HOMO-LUMO gaps can help identify candidates for organic electronic materials. nih.gov

Mechanism Elucidation: Combining experimental results with computational studies to gain a deep understanding of reaction mechanisms. For instance, modeling the interaction of the substrate with a catalyst can explain observed selectivity and guide the design of improved catalysts. nih.gov

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Pathway Analysis | Predicting regioselectivity and identifying optimal reaction conditions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Substrate Docking | Designing derivatives as specific enzyme inhibitors |

| Molecular Dynamics (MD) | Material Property Simulation | Predicting the bulk properties of polymers or crystals incorporating the thiophene unit |

Expanding the Utility of its Derivatives in Emerging Materials Science and Chemical Biology Paradigms

The true value of this compound lies in its potential as a scaffold for creating novel functional molecules. Its derivatives could find applications in diverse fields, from medicine to materials science.

Future research should target the synthesis and evaluation of derivatives for:

Medicinal Chemistry: The thiophene nucleus is a well-known pharmacophore present in numerous drugs. google.com Derivatives of this compound, such as amides and esters, could be synthesized and screened for a range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govmdpi.com The corresponding amino derivatives could serve as precursors to new classes of bioactive compounds.

Materials Science: The electron-deficient nature of the nitrothiophene ring makes it an interesting component for organic electronic materials. Derivatives could be explored as n-type semiconductors in organic thin-film transistors (OTFTs) or as components in electro-optic materials.

Chemical Biology: Designing and synthesizing specific molecular probes based on the this compound scaffold. These probes could be used to study biological processes, such as by incorporating fluorescent tags or reactive groups for covalent labeling of proteins.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 3-nitrothiophene-2-carboxylic acid to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves nitration of thiophene-2-carboxylic acid derivatives. Key steps include:

- Nitration : Use a nitric acid/sulfuric acid mixture under controlled temperatures (0–5°C) to avoid over-nitration or decomposition.

- Purification : Employ reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) to isolate the product .

- Solvent and Atmosphere : Conduct reactions in anhydrous dichloromethane (CH₂Cl₂) under nitrogen to minimize hydrolysis or oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate fume hood ventilation to avoid inhalation of vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Collect chemical waste in sealed containers labeled for nitroaromatic compounds; avoid environmental release .

Q. How can researchers purify this compound effectively after synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol-water mixtures to remove impurities based on differential solubility .

- Chromatography : Optimize column chromatography with silica gel and ethyl acetate/hexane eluents (e.g., 1:3 ratio) for separation .

- HPLC : For high-purity requirements, employ preparative HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., NMR, IR) be resolved during structural elucidation of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., density functional theory, DFT) .

- Deuteration Studies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks interfering with NMR analysis .

- 2D NMR : Perform COSY or HSQC experiments to confirm coupling patterns and carbon-proton correlations .

Q. What strategies optimize reaction conditions for introducing nitro groups to thiophene derivatives without side reactions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity during nitration .

- Temperature Gradients : Use a stepwise temperature ramp (e.g., 0°C → 25°C) to control reaction kinetics and minimize byproducts .

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How does the nitro group in this compound influence its stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C for 48 hours; analyze via HPLC to quantify degradation products .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and identify safe storage conditions (e.g., <25°C) .

Q. What analytical techniques are most effective in quantifying trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Detect impurities at ppm levels using electrospray ionization (ESI) in negative ion mode .

- GC-MS : Analyze volatile byproducts (e.g., residual solvents) with a DB-5MS column and helium carrier gas .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.